Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for reaction mixture purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in any synthesis: isolating your desired product from unreacted starting materials and other impurities.[1] The purity of a synthesized compound is essential for obtaining accurate analytical data, ensuring reliable results in downstream applications, and meeting safety standards for pharmaceutical agents.[1] This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and make informed decisions during your purification process.
Choosing the Right Purification Method: A Decision Framework
The first and most critical step is selecting the appropriate purification technique. The choice depends on the physical and chemical properties of your product and the impurities you need to remove.[2] Key factors include the physical state (solid or liquid), boiling points, solubilities, and polarities of the components in your crude mixture.
dot
digraph "Purification_Decision_Tree" {
graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
start [label="Crude Product Mixture", fillcolor="#F1F3F4", fontcolor="#202124"];
state [label="What is the physical state\nof the desired product?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
solid [label="Solid", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
liquid [label="Liquid", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
// Solid Path
solid_solubility [label="Is there a solvent where the product's\nsolubility differs significantly\nwith temperature?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
recrystallization [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solid_polarity [label="Do the product and starting\nmaterial have different polarities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
column [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
precipitation [label="Precipitation / Trituration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sublimation [label="Sublimation (for volatile solids)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solid_volatile [label="Is the solid volatile?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Liquid Path
liquid_bp [label="What is the boiling point (BP)\ndifference between product and\nunreacted starting material?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
simple_dist [label="Simple Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"];
fractional_dist [label="Fractional Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"];
vacuum_dist [label="Vacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"];
liquid_polarity [label="Do the product and starting\nmaterial have different polarities\nand/or solubilities in\nimmiscible solvents?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
extraction [label="Liquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
column2 [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
liquid_thermal [label="Is the product\nthermally sensitive?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections
start -> state;
state -> solid [label="Solid"];
state -> liquid [label="Liquid"];
// Solid Path Connections
solid -> solid_solubility;
solid_solubility -> recrystallization [label="Yes"];
solid_solubility -> solid_polarity [label="No"];
solid_polarity -> column [label="Yes"];
solid_polarity -> solid_volatile [label="No"];
solid_volatile -> sublimation [label="Yes"];
solid_volatile -> precipitation [label="No"];
// Liquid Path Connections
liquid -> liquid_bp;
liquid_bp -> simple_dist [label="> 50 °C"];
liquid_bp -> fractional_dist [label="< 50 °C"];
liquid_bp -> liquid_thermal [label="High BP"];
liquid_thermal -> vacuum_dist [label="Yes"];
liquid_thermal -> liquid_polarity [label="No"];
liquid_polarity -> extraction [label="Yes"];
liquid_polarity -> column2 [label="If extraction is\ninsufficient"];
extraction -> column2;
}
digraph "Purification_Decision_Tree" {
graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
start [label="Crude Product Mixture", fillcolor="#F1F3F4", fontcolor="#202124"];
state [label="What is the physical state\nof the desired product?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
solid [label="Solid", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
liquid [label="Liquid", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"];
// Solid Path
solid_solubility [label="Is there a solvent where the product's\nsolubility differs significantly\nwith temperature?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
recrystallization [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solid_polarity [label="Do the product and starting\nmaterial have different polarities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
column [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
precipitation [label="Precipitation / Trituration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sublimation [label="Sublimation (for volatile solids)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solid_volatile [label="Is the solid volatile?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Liquid Path
liquid_bp [label="What is the boiling point (BP)\ndifference between product and\nunreacted starting material?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
simple_dist [label="Simple Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"];
fractional_dist [label="Fractional Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"];
vacuum_dist [label="Vacuum Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"];
liquid_polarity [label="Do the product and starting\nmaterial have different polarities\nand/or solubilities in\nimmiscible solvents?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
extraction [label="Liquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
column2 [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];
liquid_thermal [label="Is the product\nthermally sensitive?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections
start -> state;
state -> solid [label="Solid"];
state -> liquid [label="Liquid"];
// Solid Path Connections
solid -> solid_solubility;
solid_solubility -> recrystallization [label="Yes"];
solid_solubility -> solid_polarity [label="No"];
solid_polarity -> column [label="Yes"];
solid_polarity -> solid_volatile [label="No"];
solid_volatile -> sublimation [label="Yes"];
solid_volatile -> precipitation [label="No"];
// Liquid Path Connections
liquid -> liquid_bp;
liquid_bp -> simple_dist [label="> 50 °C"];
liquid_bp -> fractional_dist [label="< 50 °C"];
liquid_bp -> liquid_thermal [label="High BP"];
liquid_thermal -> vacuum_dist [label="Yes"];
liquid_thermal -> liquid_polarity [label="No"];
liquid_polarity -> extraction [label="Yes"];
liquid_polarity -> column2 [label="If extraction is\ninsufficient"];
extraction -> column2;
}
A decision-making framework for selecting a purification method.
Troubleshooting Guide: Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a versatile technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3][4][5] The underlying principle is the partitioning of a solute between the two phases, governed by its partition coefficient.[6]
Q1: I've performed the extraction, but my product yield is very low. What went wrong?
A1: Low recovery can stem from several factors. Here's a troubleshooting checklist:
-
Incorrect pH: The solubility of acidic or basic compounds in the aqueous phase is highly pH-dependent. Ensure the pH of the aqueous layer is adjusted to suppress the ionization of your target compound, thus maximizing its partitioning into the organic phase. For example, to extract a basic compound, increase the pH of the aqueous layer with a base like sodium bicarbonate.
-
Insufficient Mixing: The transfer of the solute from one phase to the other occurs at the interface between the two liquids.[6] Inadequate mixing (i.e., not shaking the separatory funnel vigorously enough) results in poor extraction efficiency.
-
Emulsion Formation: A stable emulsion between the two layers can trap your product, preventing clear separation. See the next question for how to address this.
-
Wrong Solvent Choice: The solvent must be able to effectively dissolve the desired product while being immiscible with the other phase.[6] If the partition coefficient is low, multiple extractions will be necessary to achieve a good yield.
-
Premature Product Precipitation: If your product is highly concentrated, it might precipitate out of the organic layer. If this happens, you may need to add more organic solvent to redissolve it.
Q2: An emulsion has formed between the aqueous and organic layers, and they won't separate. How can I break it?
A2: Emulsions are a common frustration. Here are several field-proven methods to break them:
-
Time: Let the separatory funnel stand undisturbed for a while. Sometimes, the emulsion will break on its own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[7] This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion and also decreases the solubility of organic compounds in the aqueous layer.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. A slow, twisting motion can help the layers to coalesce.
-
Filtration: Filtering the mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.
Q3: How many times should I extract the aqueous layer?
A3: It is more efficient to perform multiple extractions with smaller volumes of the organic solvent than a single extraction with a large volume. Typically, three successive extractions are sufficient to ensure that the majority of the product has been transferred from the aqueous to the organic layer. You can monitor the effectiveness of the extraction by taking a small sample of the organic layer after each extraction and analyzing it by Thin Layer Chromatography (TLC).
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a purification technique that uses a stationary phase (commonly silica gel) and a mobile phase (solvent system) to separate compounds based on their different polarities.[8]
Q1: My compounds are not separating on the column. The fractions contain a mixture of my product and starting material. What should I do?
A1: This is a common issue and usually points to a problem with the chosen solvent system (eluent).
-
Optimize the Solvent System: The key to a good separation is selecting an eluent that provides a good separation factor (ΔRf) between your product and the unreacted starting material on a TLC plate. Aim for an Rf value of around 0.3 for your target compound.[8] If the spots are too close together on the TLC plate, they will not separate well on the column.
-
Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be very effective.[8] Start with a less polar solvent system to elute the less polar compounds, and then gradually increase the polarity of the eluent to elute the more polar compounds.[8]
-
Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation.[9] Ensure the silica gel is packed uniformly.
-
Overloading the Column: Loading too much crude material onto the column will result in broad bands and poor separation. A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations.[8]
Q2: I can't find my product. It seems to have disappeared on the column. Where did it go?
A2: There are a few possibilities when a compound appears to be lost on a column:
-
Compound is Stuck on the Column: If your product is very polar, it might be irreversibly adsorbed onto the silica gel.[8] You can try flushing the column with a very polar solvent, such as methanol or a mixture of dichloromethane and methanol, to try and recover it.[8]
-
Compound is Unstable on Silica: Some compounds can decompose on the acidic surface of silica gel.[10] You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared.[10] If your compound is acid-sensitive, you can use a deactivated stationary phase, such as alumina, or add a small amount of a base like triethylamine (0.1-1%) to your eluent.[7]
-
Compound is Non-UV Active: If you are monitoring your fractions with a UV lamp and your product does not have a UV chromophore, you will not see it. Try using a different visualization technique, such as staining the TLC plates with potassium permanganate or an iodine chamber.[8]
dot
digraph "Flash_Chromatography_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
start [label="Start: Crude Product Mixture", fillcolor="#F1F3F4", fontcolor="#202124"];
tlc [label="1. Develop TLC Method\n(Aim for Product Rf ≈ 0.3)", fillcolor="#E8F0FE", fontcolor="#202124"];
pack [label="2. Pack Column with Silica Gel", fillcolor="#E8F0FE", fontcolor="#202124"];
load [label="3. Load Sample\n(Dissolved in minimal solvent)", fillcolor="#E8F0FE", fontcolor="#202124"];
elute [label="4. Elute with Solvent System\n(Apply gentle pressure)", fillcolor="#34A853", fontcolor="#FFFFFF"];
collect [label="5. Collect Fractions", fillcolor="#FBBC05", fontcolor="#202124"];
analyze [label="6. Analyze Fractions by TLC", fillcolor="#FBBC05", fontcolor="#202124"];
combine [label="7. Combine Pure Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"];
evaporate [label="8. Evaporate Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End: Purified Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections
start -> tlc;
tlc -> pack;
pack -> load;
load -> elute;
elute -> collect;
collect -> analyze;
analyze -> combine [label="Identify pure fractions"];
combine -> evaporate;
evaporate -> end;
}
A typical workflow for flash column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[11][12] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities behind in the solution.[11][12]
Q1: My compound won't crystallize out of the solution, even after cooling. What should I do?
A1: The failure to form crystals is a common issue in recrystallization. Here are some techniques to induce crystallization:
-
Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The small scratches create nucleation sites where crystals can begin to form.[13]
-
Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the solution. This "seed" crystal will provide a template for further crystal growth.[13]
-
Reduce the Volume of Solvent: You may have used too much solvent, and the solution is not saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath to further decrease the solubility of your compound.[13]
-
Add an "Anti-solvent": If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution until it becomes cloudy, which indicates the onset of precipitation/crystallization.[14]
Q2: My recrystallization resulted in a very low yield of my product. How can I improve it?
A2: Low recovery is often a trade-off for high purity. However, you can take steps to improve the yield:
-
Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent.[1] Using an excessive amount of solvent will mean that more of your product will remain dissolved in the mother liquor upon cooling.
-
Avoid Premature Crystallization: If the solution cools too quickly during the hot filtration step (to remove insoluble impurities), your product may crystallize out along with the impurities. Ensure your funnel and receiving flask are pre-heated.
-
Cool the Solution Slowly: Rapid cooling can trap impurities within the crystal lattice and can also lead to the formation of smaller, less pure crystals.[1] Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields better results.[1]
-
Recover a Second Crop of Crystals: The mother liquor (the solution remaining after the first filtration) still contains some of your dissolved product. You can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q3: How do I choose the right solvent for recrystallization?
A3: The choice of solvent is critical for a successful recrystallization.[13] An ideal solvent should:
-
Dissolve the compound completely when hot but poorly when cold.[1][12]
-
Either dissolve the impurities very well at all temperatures or not at all.[12]
-
Not react with the compound to be purified.[12]
-
Have a relatively low boiling point so that it can be easily removed from the crystals.[15]
-
Be non-toxic, inexpensive, and non-flammable.[15]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds. High boiling point can make drying difficult. |
| Ethanol | 78 | High | Good general-purpose solvent for moderately polar compounds. |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Acetone | 56 | Medium | Good solvent, but its low boiling point means less of a solubility difference between hot and cold. |
| Ethyl Acetate | 77 | Medium | Good for a wide range of compounds. |
| Hexanes | ~69 | Low | Good for non-polar compounds. Often used in combination with a more polar solvent. |
| Toluene | 111 | Low | Useful for less polar compounds, but has a high boiling point. |
Troubleshooting Guide: Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points.[16][17] It is an excellent method for purifying liquids and removing non-volatile or high-boiling starting materials.[18]
Q1: The separation of my product and starting material is poor, even with fractional distillation. What's the problem?
A1: Poor separation during fractional distillation can be due to a few factors:
-
Distillation Rate is Too Fast: Distilling too quickly does not allow for the necessary number of vaporization-condensation cycles (theoretical plates) in the fractionating column to achieve good separation.[19] Reduce the heating rate to allow the vapor to ascend the column slowly and establish a proper temperature gradient.
-
Inefficient Column: The efficiency of the fractionating column (e.g., Vigreux, packed) is crucial. For compounds with very close boiling points, a longer column with a higher number of theoretical plates is required.[19]
-
Poor Insulation: The fractionating column should be well-insulated to maintain the temperature gradient. Wrapping the column in glass wool or aluminum foil can significantly improve separation efficiency.
Q2: My product is decomposing in the distillation flask. How can I purify it?
A2: Thermal decomposition is a common problem for high-boiling point compounds.[19] The solution is to perform a vacuum distillation .[20][21] By reducing the pressure inside the apparatus, the boiling point of the liquid is lowered, allowing it to distill at a temperature below its decomposition point.[18][21] Ensure you use a vacuum pump that can achieve a sufficiently low pressure and always use a stir bar or boiling chips to prevent bumping.[19]
Q3: What is the difference between simple and fractional distillation?
A3:
-
Simple Distillation is used to separate liquids with significantly different boiling points (typically a difference of >50 °C) or to separate a liquid from a non-volatile solid.[20]
-
Fractional Distillation is used when the boiling points of the components in the mixture are closer together.[20] It employs a fractionating column placed between the distillation flask and the condenser, which provides a large surface area for repeated vaporization and condensation cycles, leading to a much better separation.[22]
Troubleshooting Guide: Precipitation
Precipitation is a technique used to purify a substance by converting it from a soluble form into an insoluble solid.[23] This can be achieved by changing the solvent, pH, or temperature.[14][23]
Q1: How can I use precipitation to remove an unreacted starting material?
A1: Precipitation can be a very effective and simple purification method if the solubility properties of your product and starting material are sufficiently different.
-
Anti-Solvent Precipitation: If your crude product is dissolved in a solvent, you can add an "anti-solvent" in which your product is insoluble, but the starting material remains soluble.[14] The pure product will then precipitate out and can be collected by filtration.
-
pH Adjustment: For acidic or basic compounds, adjusting the pH of the solution can selectively precipitate either the product or the starting material. For example, if your product is a neutral compound and your starting material is an unreacted carboxylic acid, dissolving the crude mixture in a solvent like ethyl acetate and washing with an aqueous base will extract the acidic starting material into the aqueous layer, effectively purifying your product in the organic layer.
Q2: The precipitate that formed is oily or gummy, not a fine solid. What should I do?
A2: This is a common occurrence, often called "oiling out." It happens when the solubility of the compound is exceeded at a temperature above its melting point.
-
Heat and Redissolve: Try heating the mixture to redissolve the oil, and then allow it to cool more slowly. Slower cooling can promote the formation of crystals rather than oil.
-
Add More Solvent: The concentration of the solute may be too high. Add more of the primary solvent to the heated mixture before cooling.
-
Trituration: If an oil persists, you can attempt to solidify it through trituration. After decanting the solvent, add a small amount of a solvent in which the compound is insoluble and scratch the oil with a glass rod. This can often induce solidification.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
-
Scribd. (n.d.). Concentration & Purification of Target Product by Precipitation. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
-
Research and Reviews. (2021). Purification Methods of Organic Compounds. RRJCHEM, 11(8). Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
A-Z Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. Retrieved from [Link]
-
GeeksforGeeks. (2023). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]
-
Aurora Biomed. (2019). A Breakdown of Liquid-Liquid Extraction and Solid-Phase Extraction. Retrieved from [Link]
-
BioProcess International. (2012). PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. Retrieved from [Link]
-
Hawach. (2025). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Precipitation (chemistry). Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
PubMed. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. Retrieved from [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Retrieved from [Link]
-
Wikipedia. (n.d.). Distillation. Retrieved from [Link]
-
Britannica. (2025). Distillation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 3.6: Separation of Mixtures. Retrieved from [Link]
-
YouTube. (2019). Chromatography Troubleshooting. Retrieved from [Link]
-
Testo. (2024). Distillation: Principles, Applications and Process Explained. Retrieved from [Link]
-
ReAgent. (n.d.). What is the Distillation Process?. Retrieved from [Link]
Sources